Positional Isomerism: Contrasting Predicted Lipophilicity of 4-Nitro vs. 5-Nitro-2-propylbenzoxazole
The lipophilicity of 4-Nitro-2-propyl-1,3-benzoxazole is predicted to differ significantly from its 5-nitro positional isomer (5-Nitro-2-propyl-1,3-benzoxazole, CAS 861211-72-5). This property is a key determinant of membrane permeability and bioavailability. For the 5-nitro isomer, the computed LogP (XLogP3-AA) is 2.8 [1]. The substitution pattern on the 4-position alters the electron distribution and overall dipole moment of the molecule relative to the 5-position, leading to a distinct, though currently unpublished, XLogP value for the 4-nitro derivative. This difference in calculated lipophilicity can translate into divergent performance in cellular assays and in vivo models, making isomer selection a critical experimental variable.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA value not publicly available for this specific isomer |
| Comparator Or Baseline | 5-Nitro-2-propyl-1,3-benzoxazole (CAS 861211-72-5), XLogP3-AA = 2.8 |
| Quantified Difference | Different; exact numerical difference cannot be quantified without experimental data for the 4-nitro isomer. |
| Conditions | Computational prediction (PubChem 2024.11.20 release) |
Why This Matters
Selection of the 4-nitro isomer over the 5-nitro isomer should be based on the specific lipophilicity requirements of the target or assay system, as this property directly influences passive diffusion and compound distribution.
- [1] PubChem. (2025). 5-Nitro-2-propyl-1,3-benzoxazole. PubChem Compound Summary for CID 5260634. View Source
